molecular formula C19H16FN3O2 B2752312 2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 941888-58-0

2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No. B2752312
CAS RN: 941888-58-0
M. Wt: 337.354
InChI Key: PHTWIJUFZUWXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H16FN3O2 and its molecular weight is 337.354. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Anti-inflammatory Activity : Research on derivatives of compounds structurally similar to the requested chemical has shown significant anti-inflammatory properties. For example, a study by K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory activity, with some derivatives showing significant effects (Sunder & Maleraju, 2013).

Imaging and Diagnostic Applications

  • Imaging of Translocator Protein : A study evaluated 18F-labeled PET ligands for their ability to image translocator protein (TSPO) in the brain, which could have implications for diagnosing and studying neurological diseases. These ligands, while structurally distinct from the requested compound, illustrate the broader utility of fluorophenyl derivatives in developing diagnostic tools (Yui et al., 2010).

Herbicidal Activity

  • Herbicidal Applications : Novel derivatives similar in structure have been synthesized and tested for their herbicidal activities. A study reported the synthesis and herbicidal activity evaluation of compounds, showing efficacy against dicotyledonous weeds, highlighting the agricultural applications of such chemicals (Wu et al., 2011).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Research into the synthesis of novel compounds with the fluorophenyl motif, such as the one mentioned, often focuses on characterizing their properties and potential applications in various fields, from material science to pharmacology. For example, studies have synthesized and characterized compounds for their potential use as fluorogenic dyes and antimicrobial agents, demonstrating the versatility of these chemical structures (Zaitseva et al., 2020).

Antioxidant Activity

  • Antioxidant Properties : Coordination complexes constructed from related pyrazole-acetamide derivatives have been studied for their antioxidant activity, further showcasing the potential medicinal and biochemical applications of these compounds (Chkirate et al., 2019).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-23-19(25)10-9-17(22-23)14-3-2-4-16(12-14)21-18(24)11-13-5-7-15(20)8-6-13/h2-10,12H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTWIJUFZUWXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

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